Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride
Übersicht
Beschreibung
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride (DCBH) is a synthetic beta-blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. DCBH is a derivative of the well-known beta-blocker Betaxolol, with the addition of a cyclopropyl group to the 4-position of the methoxy group. This cyclopropyl group is believed to increase the selectivity of DCBH for β1-adrenergic receptors, making it a more potent antihypertensive agent than Betaxolol.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Efficacy in Glaucoma
- Betaxolol Hydrochloride, a cardioselective beta-blocker, is effective in treating primary open-angle glaucoma and ocular hypertension. It shows similar efficacy to timolol in reducing intraocular pressure, making it a viable alternative for chronic open-angle glaucoma and ocular hypertension treatment (Buckley, Goa, & Clissold, 1990).
Synthesis and Beta-Adrenoceptor Blocking Activity
- A series of para-substituted phenoxypropanolamines, including derivatives of betaxolol, showed greater in vitro potency than reference drugs like metoprolol and propranolol. Betaxolol exhibited an appropriate preclinical pharmacological profile for treating chronic cardiovascular diseases such as hypertension and angina (Manoury et al., 1987).
Action on Voltage-Dependent Calcium Channels
- Betaxolol inhibits voltage-dependent calcium channel currents in vascular smooth muscle cells, independent of beta-adrenoceptor blocking activity. This suggests betaxolol's unique action compared to other beta-adrenoceptor antagonists (Setoguchi, Ohya, Abe, & Fujishima, 1995).
Bioavailability and Pharmacokinetics
- Betaxolol has a long half-life and high and consistent bioavailability, making it an effective beta-adrenergic antagonist for treating conditions like angina and hypertension. Its disposition is independent of the administered dose size (Ludden et al., 1988).
Chemo-Enzymatic Synthesis
- The β-blocker (S)-betaxolol has been synthesized from commercially available precursors, achieving high enantiomeric excess. This synthesis approach offers potential for producing high-purity betaxolol for various applications (Troøyen & Jacobsen, 2022).
Structural Analysis
- The structure of betaxolol was studied using X-ray diffraction, revealing the existence of two conformers in the unit cell differing in the conformation of the cyclopropylmethoxy fragment. This structural insight is crucial for understanding its pharmacological action (Canotilho et al., 2008).
Eigenschaften
IUPAC Name |
1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAGQQCLTMPPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385396 | |
Record name | AC1MDC1P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride | |
CAS RN |
464877-45-0 | |
Record name | AC1MDC1P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.